molecular formula C7H4Cl2O B3423644 2,3-Dichlorobenzaldehyde CAS No. 31155-09-6

2,3-Dichlorobenzaldehyde

Cat. No.: B3423644
CAS No.: 31155-09-6
M. Wt: 175.01 g/mol
InChI Key: LLMLNAVBOAMOEE-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dichlorobenzaldehyde involves the continuous oxidation of 2,3-dichlorotoluene. This process typically uses metal ion complexes of cobalt, molybdenum, and bromine as catalysts . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of 2,3-dichlorotoluene to this compound.

Another method involves the use of 2,3-dichloroaniline hydrochloride as a starting material. The diazo salt prepared from 2,3-dichloroaniline hydrochloride reacts with formaldoxime to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2,3-dichlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: 2,3-Dichlorobenzoic acid.

    Reduction: 2,3-Dichlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the aldehyde group and chlorine substituents. The molecular targets and pathways include:

    Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.

    Chlorine Substituents: These atoms can participate in substitution reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzaldehyde
  • 3,4-Dichlorobenzaldehyde
  • 3,5-Dichlorobenzaldehyde

Uniqueness

2,3-Dichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism results in distinct chemical properties and applications compared to its isomers .

Properties

IUPAC Name

2,3-dichlorobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLNAVBOAMOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID7064239
Record name 2,3-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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CAS No.

6334-18-5, 31155-09-6
Record name 2,3-Dichlorobenzaldehyde
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Record name 2,3-Dichlorobenzaldehyde
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Record name Benzaldehyde, dichloro-
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Record name 2,3-Dichlorobenzaldehyde
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Record name 2,3-DICHLOROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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